molecular formula C23H18Cl2F3N9O2 B14899156 FXIa-IN-9

FXIa-IN-9

カタログ番号: B14899156
分子量: 580.3 g/mol
InChIキー: BETDGMHNHGHORO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

FXIa-IN-9 is a novel inhibitor of activated coagulation factor XI (FXIa), which plays a crucial role in the intrinsic pathway of blood coagulation. This compound has emerged as a promising therapeutic target for treating thrombotic diseases due to its potential to prevent thrombosis with minimal interference in the hemostatic process .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of FXIa-IN-9 involves multiple steps of chemical reactions. One of the synthetic routes includes the preparation of bicyclic isoquinoline and naphthalene fragments. The target compounds with isoquinoline rings are synthesized via 13 steps of chemical reactions . The process involves the use of various reagents and conditions, such as carboxylic acid moieties, steric hindrance, and hydrogen-bond receptor functional groups, which are crucial for the selective inhibition of FXIa .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as cation exchange chromatography are employed to remove impurities and achieve the desired product quality .

化学反応の分析

Types of Reactions

FXIa-IN-9 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions are derivatives of the original compound, which retain the core structure but exhibit different functional groups that enhance or modify the inhibitory activity against FXIa .

作用機序

FXIa-IN-9 exerts its effects by selectively inhibiting the activity of activated coagulation factor XI (FXIa). FXIa is a serine protease that plays a key role in the intrinsic pathway of blood coagulation by activating factor IX (FIX) to FIXa. By inhibiting FXIa, this compound prevents the downstream activation of FIX and the subsequent formation of thrombin, thereby reducing the risk of thrombosis .

類似化合物との比較

FXIa-IN-9 is compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its high selectivity and potency in inhibiting FXIa, which makes it a promising candidate for the development of new anticoagulant therapies with reduced bleeding risks .

List of Similar Compounds

特性

分子式

C23H18Cl2F3N9O2

分子量

580.3 g/mol

IUPAC名

5-[3-chloro-6-(4-chlorotriazol-1-yl)-2-fluorophenyl]-2-[3-(difluoromethoxy)-1-[4-(3-methyltriazol-4-yl)pyrazol-1-yl]propyl]-1-oxidopyridin-1-ium

InChI

InChI=1S/C23H18Cl2F3N9O2/c1-34-19(9-29-32-34)14-8-30-35(10-14)16(6-7-39-23(27)28)17-4-2-13(11-37(17)38)21-18(5-3-15(24)22(21)26)36-12-20(25)31-33-36/h2-5,8-12,16,23H,6-7H2,1H3

InChIキー

BETDGMHNHGHORO-UHFFFAOYSA-N

正規SMILES

CN1C(=CN=N1)C2=CN(N=C2)C(CCOC(F)F)C3=[N+](C=C(C=C3)C4=C(C=CC(=C4F)Cl)N5C=C(N=N5)Cl)[O-]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。